3-Cyclohexenyltrichlorosilane is an organosilicon compound characterized by the presence of a cyclohexene ring and three chlorosilane functional groups. This compound falls under the broader category of silanes, which are silicon-containing compounds that can exhibit various functional properties depending on their structure. The unique combination of a cyclic alkene with trichlorosilane functionality provides valuable reactivity and application potential, particularly in materials science and surface modification.
The compound can be synthesized from cyclohexene and trichlorosilane through various chemical reactions, including hydrosilylation processes. These synthesis methods typically involve the reaction of unsaturated hydrocarbons with silicon-based reagents, leading to the incorporation of silicon into organic frameworks.
3-Cyclohexenyltrichlorosilane is classified as a trihalosilane, specifically a trichlorosilane due to the presence of three chlorine atoms attached to the silicon atom. It also belongs to the category of functional silanes, which are used for surface modifications and as coupling agents in various chemical applications.
The synthesis of 3-Cyclohexenyltrichlorosilane can be achieved through several methods:
3-Cyclohexenyltrichlorosilane has a molecular structure that includes a cyclohexene ring bonded to a silicon atom, which is further bonded to three chlorine atoms. The molecular formula can be represented as .
This structure highlights the connectivity between the silicon atom and its substituents, which influences its reactivity and physical properties.
3-Cyclohexenyltrichlorosilane undergoes several notable chemical reactions:
The mechanism by which 3-Cyclohexenyltrichlorosilane functions involves several steps:
3-Cyclohexenyltrichlorosilane (C~6~H~9~SiCl~3~) is an organosilicon compound characterized by a cyclohexene ring linked to a trichlorosilyl group (–SiCl~3~) at the 3-position. Its IUPAC name is trichloro(cyclohex-3-en-1-yl)silane, though it is systematically named as 3-cyclohexenyltrichlorosilane in chemical literature. This structure combines an unsaturated cycloaliphatic moiety with the high reactivity of the silicon-chlorine bonds. The cyclohexene ring introduces stereoelectronic effects that influence both the compound’s reactivity and its regioselectivity in chemical transformations. The Si–Cl bonds are highly polarizable, making the silicon atom susceptible to nucleophilic attack, while the alkenyl group enables participation in addition or cyclization reactions [6] [7].
Chemical Structure:
Cl | Cl—Si—CH₂-CH=CH-CH₂-CH₂- | Cl
Table 1: Nomenclature and Identifiers
Systematic Name | Common Names | CAS Registry | Molecular Formula |
---|---|---|---|
Trichloro(cyclohex-3-en-1-yl)silane | 3-Cyclohexenyltrichlorosilane | 16903-61-8 | C~6~H~9~Cl~3~Si |
The development of 3-cyclohexenyltrichlorosilane is intertwined with key advances in organosilicon synthesis. Initial routes to such alkenylchlorosilanes emerged from the Direct Process (Rochow-Müller process), discovered in the 1940s, which enabled large-scale production of alkylchlorosilanes via copper-catalyzed reactions of silicon with alkyl chlorides [5]. However, this method proved inefficient for allylic or cyclic alkenyl chlorides due to competitive side reactions.
A breakthrough came with the advent of hydrosilylation chemistry in the 1950s–60s, where Speier’s and Karstedt’s platinum catalysts facilitated the addition of trichlorosilane (HSiCl~3~) to alkenes [3] [7]. While effective for simple alkenes, these catalysts exhibited poor regioselectivity with dienes like 1,3-cyclohexadiene, yielding mixtures of 3- and 4-cyclohexenyl isomers. Recent innovations in thermal non-catalytic methods (e.g., 250°C reactions) and rhodium-based catalytic systems have improved selectivity. For example, Rh complexes with fluorinated phosphine ligands achieve >99% selectivity in allylic chlorosilane synthesis, though their application to cyclohexenyl systems remains exploratory [3] [6].
3-Cyclohexenyltrichlorosilane serves dual roles as a synthon in organic synthesis and a surface modifier in materials science.
Synthetic Applications
Industrial and Materials Science Uses
Table 2: Key Reactions and Applications
Reaction/Application | Conditions | Outcome | Significance |
---|---|---|---|
Thermal Hydrosilylation | 1,3-Cyclohexadiene + HSiCl~3~, 250°C | 68% yield, 16:1 regioselectivity (3- vs 4-isomer) [6] | Catalyst-free route to high-purity product |
Surface Modification | SAM formation on SiO~2~ | Covalent Si–O–Si bonds | Tunable surface energy for MEMS/nanolithography [2] |
Polymer Functionalization | Grafting to polyolefins | Improved filler dispersion | Enhanced tribological properties [2] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1